1-(2-Bromophenyl)-2-propyn-1-ol
Description
Chemical Identity and Synthesis
1-(2-Bromophenyl)-2-propyn-1-ol (IUPAC name: 3-(2-Bromophenyl)prop-2-yn-1-ol) is a propargyl alcohol derivative with a brominated aromatic ring. Its molecular formula is C₉H₇BrO, and it is characterized by a terminal alkyne (-C≡CH) and a hydroxyl group attached to the same carbon atom. The compound is structurally significant due to the electron-withdrawing bromine substituent at the ortho position of the phenyl ring, which influences its reactivity and intermolecular interactions.
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. For example, 1,2-dibromobenzene reacts with 2-propyn-1-ol in the presence of Pd(PPh₃)₄ and n-propylamine to yield the target product with high efficiency . This method highlights its role as a precursor in organic synthesis, particularly for constructing polycyclic aromatic hydrocarbons like naphthalenes .
Properties
IUPAC Name |
1-(2-bromophenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-2-9(11)7-5-3-4-6-8(7)10/h1,3-6,9,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTHKAPTPJHRIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC=CC=C1Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-2-propyn-1-ol can be synthesized through various methods. One common approach involves the reaction of 2-bromobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)-2-propyn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The triple bond can be reduced to form the corresponding alkene or alkane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed:
Oxidation: 1-(2-Bromophenyl)-2-propyn-1-one.
Reduction: 1-(2-Bromophenyl)-2-propen-1-ol or 1-(2-Bromophenyl)-2-propyl-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Bromophenyl)-2-propyn-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-2-propyn-1-ol involves its interaction with various molecular targets. The bromine atom and the triple bond confer unique reactivity, allowing the compound to participate in diverse chemical reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s interaction with biological molecules.
Comparison with Similar Compounds
Table 1: Comparison of Propargyl Alcohol Analogs
Key Observations :
- However, bromine’s strong electron-withdrawing nature enhances electrophilic aromatic substitution (EAS) reactivity .
- Fluorinated Analogs : The para-CF₃ group in 1-[4-(Trifluoromethyl)phenyl]-2-propyn-1-ol improves lipid solubility, making it advantageous in drug design .
- Biphenyl Derivatives : The extended π-system in biphenyl analogs enhances UV absorption, relevant in optoelectronic materials .
Saturated and Ketone Analogs
Table 2: Functional Group Variations
Key Observations :
- Propargyl vs. Saturated Alcohols : The triple bond in this compound enables click chemistry (e.g., Huisgen cycloaddition), unlike its saturated counterpart, which is more stable but less reactive .
- Ketone Analogs : The absence of a hydroxyl group in 1-(2-Bromophenyl)butan-2-one shifts reactivity toward ketone-specific reactions, such as Grignard additions .
Biological Activity
1-(2-Bromophenyl)-2-propyn-1-ol, with the CAS number 222713-56-6, is a compound of interest in medicinal and organic chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and research articles to provide a comprehensive overview.
This compound is characterized by a bromobenzene moiety and a propyne functional group. Its structure can be represented as follows:
This compound's unique structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the bromine atom in the aromatic ring may enhance its lipophilicity, allowing for better membrane penetration and interaction with cellular targets.
Biological Activity Overview
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity: Studies have shown that compounds with similar structures exhibit antimicrobial properties. The bromine substitution may enhance these effects by altering the electron density on the aromatic ring, which can influence binding affinity to microbial targets.
- Anticancer Properties: Preliminary studies suggest that this compound may possess anticancer activity. Compounds with propargyl alcohol groups have been noted for their ability to induce apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various brominated phenolic compounds, including this compound. The results demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Inhibition Zone (mm) |
|---|---|
| This compound | 16 |
| Control (No treatment) | 0 |
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that this compound induced cell cycle arrest and apoptosis. The compound was tested against several cancer types, showing varying degrees of cytotoxicity.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HeLa (Cervical Cancer) | 18 |
Research Findings
Recent investigations into the biological activity of related compounds have provided insights into the potential mechanisms through which this compound exerts its effects. For instance:
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in cancer progression, suggesting that this compound may also act as an enzyme inhibitor.
- Reactive Oxygen Species (ROS) Modulation: Some studies indicate that propargyl alcohol derivatives can modulate ROS levels in cells, contributing to their cytotoxic effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
